molecular formula C8H7ClN2S B1349432 4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 81136-42-7

4-Chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B1349432
CAS No.: 81136-42-7
M. Wt: 198.67 g/mol
InChI Key: IYTRSBKGPIDYHI-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS: 81136-42-7) is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a chlorine atom at position 4 and an ethyl group at position 6. Its molecular formula is C₈H₇ClN₂S, with a molecular weight of 198.68 g/mol . This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity at the 4-chloro position, which allows for nucleophilic substitutions to introduce diverse functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl chloroformate to form an intermediate, which is then cyclized with cyanamide in the presence of a base to yield the desired product . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, hydrogen peroxide, and various amines. Reaction conditions vary but often involve temperatures between 20°C and 100°C and solvents such as ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of thieno[2,3-d]pyrimidine derivatives are heavily influenced by substituents at positions 4, 5, 6, and 2. Below is a comparative analysis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine with its analogs:

Table 1: Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (C4), C₂H₅ (C6) C₈H₇ClN₂S 198.68 Intermediate for covalent kinase inhibitors; high reactivity at C4
4-Chloro-6-propylthieno[2,3-d]pyrimidine Cl (C4), C₃H₇ (C6) C₉H₉ClN₂S 212.71 Increased lipophilicity; potential for enhanced membrane permeability
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine Cl (C2, C4), C₂H₅ (C6) C₈H₆Cl₂N₂S 233.12 Higher electrophilicity; dual substitution sites for functionalization
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (C4), CH₃ (C5, C6) C₈H₇ClN₂S 198.67 Steric hindrance at C5/C6; reduced reactivity at C4 compared to ethyl analog
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl (C4), CH₃ (C5), COOEt (C6) C₁₀H₉ClN₂O₂S 256.71 Carboxylate ester enhances solubility; used in prodrug design

Biological Activity

4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).

This compound has the molecular formula C8H7ClN2SC_8H_7ClN_2S and a molecular weight of 198.67 g/mol. Its structure includes a thieno ring fused with a pyrimidine ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study synthesized several derivatives and evaluated their effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The findings revealed that certain derivatives showed promising cytotoxicity, with some compounds achieving IC50 values as low as 27.6 µM against the MDA-MB-231 cell line .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound IMDA-MB-23127.6
Compound IINon-small cell lung cancer43-87
Compound IIITriple-negative breast cancerVaries

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold has also been explored for antimicrobial properties. A series of compounds derived from this scaffold demonstrated activity against Helicobacter pylori, a bacterium associated with gastric ulcers. High-throughput screening identified selective compounds with significant potency against resistant strains of H. pylori .

Anti-inflammatory and Antidiabetic Properties

Thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory and antidiabetic activities. These compounds interact with various biological pathways that regulate inflammation and glucose metabolism, making them potential candidates for further drug development in these therapeutic areas .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that the introduction of electron-withdrawing groups enhances cytotoxicity against tumor cells. For example, substituents at the 5-position of the pyrimidine ring have been linked to increased potency .

Table 2: Structure-Activity Relationships

SubstituentPositionEffect on Activity
-Cl4Increased potency
-OCH35Moderate activity
-NO26Decreased activity

Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidines in preclinical models:

  • Study on TNBC : A derivative of thieno[2,3-d]pyrimidine was tested in vitro against TNBC cells and showed significant inhibition of cell proliferation.
  • Antimicrobial Screening : A high-throughput screening revealed that specific thieno[2,3-d]pyrimidines exhibited selective inhibition against H. pylori, indicating their potential as therapeutic agents in treating gastric infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor assembly, cyclization, and functionalization. A common approach includes:

Precursor Preparation : Ethylation of thieno[2,3-d]pyrimidine at the 6-position using ethyl halides or Grignard reagents under anhydrous conditions.

Chlorination : Treatment with POCl₃ or PCl₅ at reflux (110–120°C) to introduce the chloro group at the 4-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at C6: δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂; chloro group at C4 deshields adjacent protons) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern (Cl presence).
  • IR Spectroscopy : Detect C-Cl stretching (~550–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Example NMR Data :

Proton Positionδ (ppm)MultiplicityIntegration
C6-Ethyl (CH₃)1.28Triplet3H
C6-Ethyl (CH₂)2.76Quartet2H
C5-H7.12Singlet1H

Q. What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for chlorination steps .
  • Waste Management : Segregate halogenated waste (e.g., POCl₃ byproducts) for licensed disposal .
  • Exposure Mitigation : Monitor airborne particulates via HEPA filters and avoid inhalation of fine powders .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Replace DMF with THF or acetonitrile to reduce side reactions during ethylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination at lower temperatures (80–90°C) .
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize over-chlorination .

Optimization Table :

VariableConditionYield (%)Purity (%)
Solvent (Ethylation)THF vs. DMF75 vs. 6597 vs. 95
Catalyst (Chlorination)ZnCl₂ (5 mol%)8898

Q. What strategies elucidate structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Substituent Variation : Compare ethyl (C6) vs. methyl/cyclopropyl groups to assess hydrophobic binding pocket interactions .
  • Bioisosteric Replacement : Replace Cl with F or Br to study electronic effects on target affinity .
  • Crystallography : Co-crystallize with FAK or EGFR kinases to map binding modes (e.g., hinge region interactions) .

Q. How is computational modeling applied in drug design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., prioritize compounds with ΔG < -9 kcal/mol) .
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Train regression models on logP and polar surface area to optimize bioavailability .

Q. How to address discrepancies in biological activity data?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via HPLC-MS to rule out degradation (e.g., detect dechlorinated byproducts) .
  • Assay Validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Batch Consistency : Compare multiple synthetic batches to identify variability in crystallinity/solvate formation .

Properties

IUPAC Name

4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRSBKGPIDYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358795
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81136-42-7
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Phosphoryl trichloride (2.3 mL, 3.00 equiv) was added to a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (1.5 g, 8.32 mmol, 1.00 equiv) in dioxane (15 mL) dropwise with stirring at room temperature. The resulting solution was stirred overnight at 110° C. in an oil bath. The resulting solution was cooled and quenched by the addition of 100 mL of water and ice mixture. The resulting solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×200 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/10) to yield 700 mg (42%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS: m/z 199 (M+H)+.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (10 g, 55.49 mmol, 1.00 equiv) in 1,2-dioxane (100 mL) was added POCl3 (30 mL) and heated to reflux for 4 hr. After completion of the reaction, the reaction mixture was concentrated under vacuum and then quenched with water/ice. The resulting solution was extracted with 3×200 mL of ethyl acetate: The combined organic layers were washed with brine, dried over anhydrous sodium sulfateand concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/10) to give 7 g (64%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS (ES, m/z): 382 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Chloro-6-ethylthieno[2,3-d]pyrimidine
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
4-Chloro-6-ethylthieno[2,3-d]pyrimidine

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